REACTION_SMILES
|
[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([N:10]=[C:11]=[S:12])[cH:8][cH:9]1.[NH2:13][C:14]([CH2:15][OH:16])([CH3:17])[CH3:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([NH:10][C:11](=[S:12])[NH:13][C:14]([CH2:15][OH:16])([CH3:17])[CH3:18])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(N=C=S)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(N)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)NC(=S)Nc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |